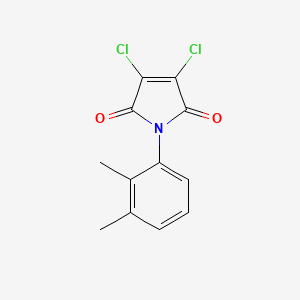

3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.11 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Properties

IUPAC Name |

3,4-dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-6-4-3-5-8(7(6)2)15-11(16)9(13)10(14)12(15)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGLMOZMMCGCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylphenylamine with maleic anhydride in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: This compound has a similar structure but with a different substituent on the phenyl ring.

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione: Another similar compound with a fluorine substituent instead of chlorine.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical properties.

Biological Activity

3,4-Dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure includes a pyrrole ring with two chlorine atoms and a dimethylphenyl substituent, which contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit various biological activities including:

- Antitumor Activity : Some studies have reported that derivatives can inhibit the growth of cancer cell lines by interacting with tyrosine kinase receptors such as EGFR and VEGFR2. For instance, modifications to the side groups of pyrrole derivatives have shown enhanced binding affinity to these receptors, leading to increased antiproliferative effects on colon cancer cell lines (HCT-116, SW-620) with GI50 values around M .

- Antioxidant Properties : Certain derivatives possess antioxidant capabilities which may contribute to their overall therapeutic potential .

Table 1: Biological Activity of Pyrrole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Inhibits growth of colon cancer cells | Dubinina et al., 2007 |

| 3-Chloro-1-(4-chlorobenzyl)-4-amino | Antiproliferative activity | Kuznietsova et al., 2013 |

| 4-Amino-3-chloro-1H-pyrrole derivatives | Stable complexes with EGFR/VEGFR2 | Garmanchuk et al., 2013 |

Synthesis and Structural Studies

The synthesis of this compound typically involves the reaction of appropriate anhydrides with amines. Structural studies have shown that slight modifications in the side groups can significantly affect biological activity by altering binding interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.